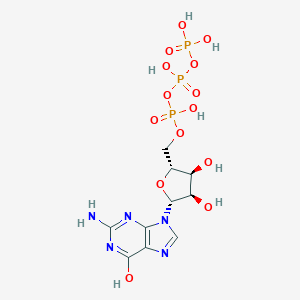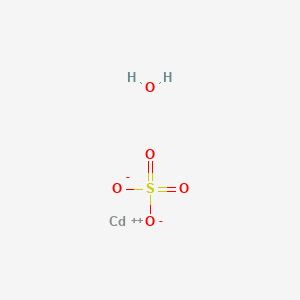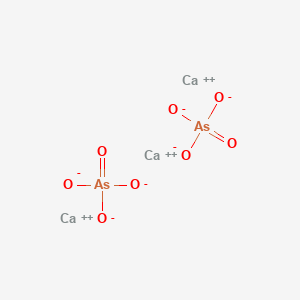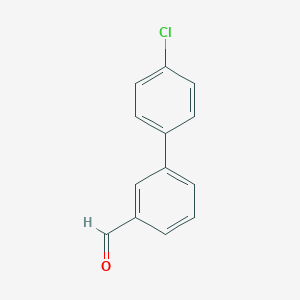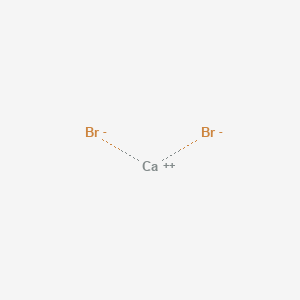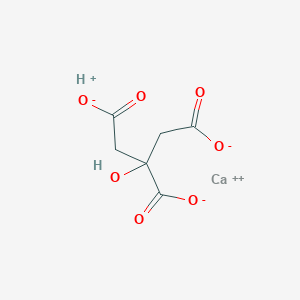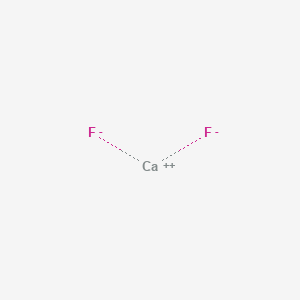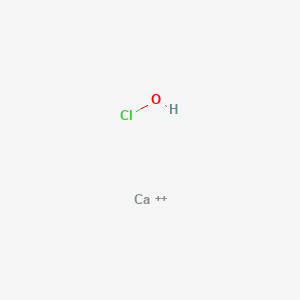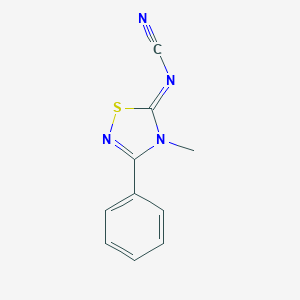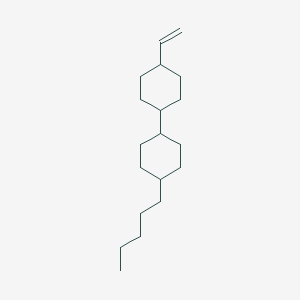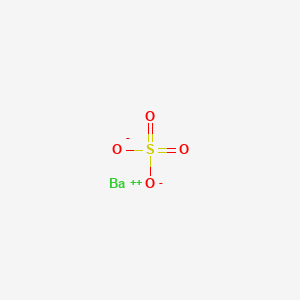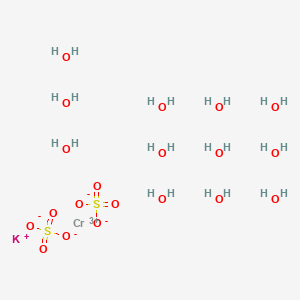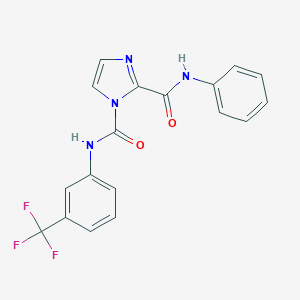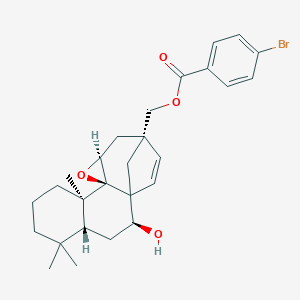
17-Bbehb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Bbehb is a synthetic compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the class of benzimidazoles and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 17-Bbehb is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
17-Bbehb has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 17-Bbehb in lab experiments is its specificity. The compound has been found to exhibit selective activity against certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using 17-Bbehb is its complexity. The synthesis of the compound is a complex process that requires specialized equipment and expertise, which may limit its availability and use in some labs.
Future Directions
There are several future directions for research on 17-Bbehb. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine the compound's mechanism of action in these diseases and its potential therapeutic applications. In addition, there is interest in exploring the compound's anti-viral properties and its potential use in the treatment of viral infections. Finally, there is a need for further studies to optimize the synthesis of 17-Bbehb and make it more widely available for research purposes.
Conclusion
In conclusion, 17-Bbehb is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis is a complex process that requires expertise in organic chemistry and specialized equipment. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, as well as neuroprotective effects. Further research is needed to determine its mechanism of action and potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 17-Bbehb is a complex process that involves several steps. The compound is typically synthesized through a reaction between 2,3-diaminopyridine and 2-chlorobenzaldehyde. The resulting product is then subjected to further reactions, including cyclization and oxidation, to yield the final product. The synthesis of 17-Bbehb requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
17-Bbehb has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
134513-16-9 |
|---|---|
Product Name |
17-Bbehb |
Molecular Formula |
C27H33BrO4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[(2S,4R,9R,10R,12S,14R)-2-hydroxy-5,5,9-trimethyl-11-oxapentacyclo[12.2.1.01,10.04,9.010,12]heptadec-15-en-14-yl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C27H33BrO4/c1-23(2)9-4-10-24(3)19(23)13-20(29)26-12-11-25(15-26,14-21-27(24,26)32-21)16-31-22(30)17-5-7-18(28)8-6-17/h5-8,11-12,19-21,29H,4,9-10,13-16H2,1-3H3/t19-,20+,21+,24-,25+,26?,27-/m1/s1 |
InChI Key |
XRJFRXRBPQBNOI-UWNSIUDESA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@@]25[C@@H](O5)C[C@](C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)(C)C |
SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
synonyms |
17-(4-bromobenzoyloxy)-9 beta,11 beta-epoxy-7 beta-hydroxy-ent-beyerene 17-(4-bromobenzoyloxy)-9,11-epoxy-7-hydroxybeyerene 17-BBEHB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



